molecular formula C13H13F3O4 B8118089 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid

Cat. No.: B8118089
M. Wt: 290.23 g/mol
InChI Key: QAEMNHPPPYEMEN-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of appropriate diols with aldehydes or ketones under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Medicine: The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of pharmaceutical compounds. Thus, derivatives of this compound are investigated for their potential as drug candidates.

Industry: In the agrochemical industry, the compound’s derivatives are evaluated for their efficacy as herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.

    Thiazolecarboxamides: Compounds containing a thiazole ring and a carboxamide group.

    Phenoxy Compounds: Compounds with a phenoxy group attached to various functional groups.

Uniqueness: 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid stands out due to its unique combination of a dioxane ring and a trifluoromethyl-phenyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable scaffold for the development of new chemical entities.

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c1-12(11(17)18)6-19-10(20-7-12)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEMNHPPPYEMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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